molecular formula C11H14O2 B12561011 2-Methoxy-6-methyl-4-prop-1-enylphenol CAS No. 186743-29-3

2-Methoxy-6-methyl-4-prop-1-enylphenol

Cat. No.: B12561011
CAS No.: 186743-29-3
M. Wt: 178.23 g/mol
InChI Key: WNRFSDIWIBKOKJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-prop-1-enylphenol is an organic compound with the molecular formula C11H14O2. It is a phenolic compound characterized by the presence of a methoxy group, a methyl group, and a prop-1-enyl group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-4-prop-1-enylphenol typically involves the alkylation of a phenolic precursor. One common method is the reaction of 2-methoxy-6-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the alkylating agent can be an allyl halide or a similar compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-4-prop-1-enylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and other reduced phenolic compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-4-prop-1-enylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-4-prop-1-enylphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in neuroinflammation and neurodegeneration . By inhibiting this pathway, the compound can reduce inflammation and protect against neuronal damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-prop-2-enylphenol: Similar structure but with a different position of the prop-2-enyl group.

    4-Allyl-2-methoxyphenol:

Uniqueness

2-Methoxy-6-methyl-4-prop-1-enylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable compound for research in neurodegenerative diseases .

Properties

CAS No.

186743-29-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-6-methyl-4-prop-1-enylphenol

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3

InChI Key

WNRFSDIWIBKOKJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C(=C1)C)O)OC

Origin of Product

United States

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